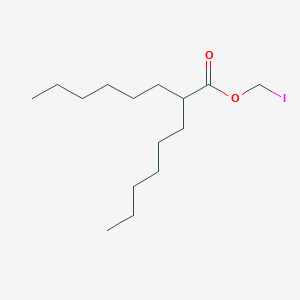
Iodomethyl 2-hexyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyl 2-hexyloctanoate is a chemical compound with the molecular formula C16H31IO2. It is an ester derivative that contains an iodomethyl group attached to a 2-hexyloctanoate moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-hexyloctanoate typically involves the esterification of 2-hexyloctanoic acid with iodomethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl 2-hexyloctanoate undergoes several types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Iodomethyl 2-hexyloctanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of iodomethyl 2-hexyloctanoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. The molecular targets and pathways involved depend on the specific reactions it undergoes in different environments.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 2-hexyloctanoate
- Bromomethyl 2-hexyloctanoate
- Methyl 2-hexyloctanoate
Comparison
Iodomethyl 2-hexyloctanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics.
Properties
CAS No. |
89296-59-3 |
|---|---|
Molecular Formula |
C15H29IO2 |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
iodomethyl 2-hexyloctanoate |
InChI |
InChI=1S/C15H29IO2/c1-3-5-7-9-11-14(15(17)18-13-16)12-10-8-6-4-2/h14H,3-13H2,1-2H3 |
InChI Key |
KJZHMMJJDBXUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)OCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















